molecular formula C21H17NO2 B11670155 N-(2-methylphenyl)-9H-xanthene-9-carboxamide

N-(2-methylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11670155
M. Wt: 315.4 g/mol
InChI Key: JKFAMTPOFUYCDT-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure substituted with a carboxamide group and a 2-methylphenyl group. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-methylphenylamine. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the xanthene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-(2-methylphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s xanthene core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the carboxamide group can form hydrogen bonds with proteins, inhibiting their function and contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)phthalimide: Another compound with a similar structure but different core, used in organic synthesis and as a building block for more complex molecules.

    N-(2-methylphenyl)-N’-phenylurea: Shares the phenyl and amide groups but has a different core structure, used in agricultural chemistry as a herbicide.

Uniqueness

N-(2-methylphenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescent properties and potential biological activities. This makes it a valuable compound for applications in fluorescence-based assays and therapeutic research.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-methylphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H17NO2/c1-14-8-2-5-11-17(14)22-21(23)20-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)20/h2-13,20H,1H3,(H,22,23)

InChI Key

JKFAMTPOFUYCDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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